S. aureus Biofilm Inhibition: Emodinanthrone Demonstrates 4.3-Fold Superior Potency Versus 4-Hydroxyemodin Anthrone
Emodinanthrone exhibits substantially greater inhibitory activity against Staphylococcus aureus biofilm formation compared to the structurally related derivative 4-hydroxyemodin anthrone [1]. In the same study, emodinanthrone also demonstrated superior inhibition of staphylococcal sortase A, a key virulence enzyme, with a potency advantage of 4.1-fold over the comparator [1].
| Evidence Dimension | Inhibition of S. aureus biofilm formation (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.5 µM |
| Comparator Or Baseline | 4-hydroxyemodin anthrone: IC50 = 23.7 µM |
| Quantified Difference | 4.3-fold greater potency for emodinanthrone |
| Conditions | In vitro biofilm formation assay using Staphylococcus aureus; study also included inhibition of sortase A activity |
Why This Matters
For procurement decisions in antimicrobial and anti-biofilm research programs, this 4.3-fold potency differential directly impacts compound selection and experimental design.
- [1] Shlyk NP, Yurchenko EA, Leshchenko EV, Chingizova EA, Chingizov AR, Chausova VE, et al. The secondary metabolites of the alga-derived fungus Aspergillus niveoglaucus КММ 4176 and their antimicrobial and antibiofilm activities. J Antibiot (Tokyo). 2025;78(5):314-329. View Source
